Product packaging for cobalt;molybdenum(Cat. No.:CAS No. 922735-43-1)

cobalt;molybdenum

Cat. No.: B14178092
CAS No.: 922735-43-1
M. Wt: 501.7 g/mol
InChI Key: BDKYJGYBJZBCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The cobalt;molybdenum research compound is an inorganic material system of significant interest in the development of advanced catalysts and energy technologies. Its primary research value lies in the synergistic interaction between cobalt and molybdenum atoms, which can be engineered to enhance catalytic activity, stability, and selectivity. A key application is in electrocatalysis, where this system functions as a highly efficient, non-precious metal catalyst for critical reactions such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in water splitting . The mechanism of action involves the molybdenum cations introducing electron doping, which significantly impacts the electronic and electrical properties of the material, often by increasing the concentration of M2+ cations in tetrahedral centers and modifying the adsorption energy of reaction intermediates . This makes it particularly valuable for replacing noble-metal-based catalysts in sustainable energy applications . Furthermore, in heterogeneous photocatalysis, mixtures of MoS2 and CoOx species serve as powerful co-catalysts, dramatically increasing the photocatalytic activity of semiconductors like TiO2 for H-mediated transformations, such as the semi-hydrogenation of alkynes, with superior selectivity compared to traditional palladium catalysts . The system's versatility is demonstrated by its ability to be synthesized in various forms, including spinel-type oxides , binary alloys , and doped layered structures , allowing researchers to tailor its structural, chemical, and catalytic properties for specific investigations. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co2Mo4 B14178092 cobalt;molybdenum CAS No. 922735-43-1

Properties

CAS No.

922735-43-1

Molecular Formula

Co2Mo4

Molecular Weight

501.7 g/mol

IUPAC Name

cobalt;molybdenum

InChI

InChI=1S/2Co.4Mo

InChI Key

BDKYJGYBJZBCPD-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Mo].[Mo].[Mo].[Mo]

Origin of Product

United States

Preparation Methods

Precipitation Methods

Precipitation remains one of the most widely employed techniques for synthesizing cobalt-molybdenum catalysts. The process involves the controlled addition of precipitating agents to aqueous solutions of cobalt and molybdenum salts, followed by filtration, drying, and calcination. A representative protocol from industrial practices involves dissolving cobalt nitrate ($$ \text{Co(NO}3\text{)}2 $$) and ammonium molybdate ($$ \text{(NH}4\text{)}2\text{MoO}_4 $$) in deionized water, followed by the addition of magnesium oxide ($$ \text{MgO} $$) and pseudo-boehmite as structural promoters. The slurry is extruded, dried at 140°C for 6 hours, and calcined to produce a high-surface-area catalyst with 48–75 µm particle sizes.

Key advantages of precipitation include scalability and the ability to control particle morphology through pH adjustment. However, inhomogeneous mixing during precipitation can lead to cobalt-molybdenum phase segregation, reducing catalytic efficiency. Studies comparing precipitation with sol-gel methods highlight that precipitated catalysts exhibit 15–20% higher sulfur tolerance in hydrodesulfurization (HDS) applications due to better dispersion of active sites.

Solid-State Synthesis

Solid-state routes offer a solvent-free alternative for synthesizing cobalt-molybdenum oxides. In a seminal study, ammonium molybdate and cobalt nitrate were mechanically mixed in an agate mortar to achieve compositional homogeneity before calcination at 500°C. This method yielded $$ \text{Co}x\text{MoO}4 $$ oxides with crystallite sizes of ~25 nm and cobalt retention rates exceeding 90%. The absence of solvents minimizes byproduct formation, but the method requires prolonged grinding to ensure atomic-level mixing.

Comparative analysis with wet impregnation revealed that solid-state-derived catalysts possess narrower band gaps ($$ \Delta E_g \approx 2.1 \, \text{eV} $$) due to reduced charge recombination, enhancing their photocatalytic activity. However, scalability challenges arise from the energy-intensive grinding process.

Wet Impregnation

Wet impregnation involves depositing cobalt and molybdenum precursors onto a high-surface-area support, typically alumina ($$ \text{Al}2\text{O}3 $$) or silica ($$ \text{SiO}2 $$). A patented co-impregnation method dissolves molybdenum salts (e.g., $$ \text{MoO}3 $$) and urea in water, followed by the addition of a carbon-removing agent and cobalt nitrate. The resulting solution is impregnated onto $$ \text{Al}2\text{O}3 $$, dried, and reduced in hydrogen to form $$ \text{Co}_3\text{Mo} $$ alloys.

The choice of support profoundly affects morphology: alumina promotes spherical nanoparticles (100 nm), whereas silica yields needle-like structures. Catalysts prepared via wet impregnation exhibit 30% higher activity in carbon nanotube synthesis compared to co-precipitated counterparts, attributed to stronger metal-support interactions.

Hydrothermal Synthesis

Hydrothermal methods enable the synthesis of hierarchically structured cobalt-molybdenum oxides. A 2023 study demonstrated the preparation of flower-like $$ \text{Co-Mo-O} $$ microspheres using cetyltrimethylammonium bromide (CTAB) as a templating agent. The reaction mixture ($$ \text{CoCl}2 $$, $$ \text{Na}2\text{MoO}_4 $$, and CTAB) was heated at 180°C for 12 hours, yielding microspheres with 150 m²/g surface area. These materials achieved 98% sulfur removal in aerobic oxidative desulfurization (AODS) due to enhanced oxygen mobility.

Co-Precipitation with Reduction

Co-precipitation coupled with hydrogen reduction produces metallic $$ \text{Co-Mo} $$ alloys. A protocol involving $$ \text{NH}4\text{OH} $$ as a precipitating agent yielded $$ \text{CoMoO}4/\text{Co}3\text{O}4 $$ mixed oxides after calcination at 500°C. Subsequent reduction in $$ \text{H}2 $$ at 700°C produced $$ \text{Co}3\text{Mo} $$ nanopowders with ferromagnetic properties. Particle size analysis confirmed a narrow distribution (80–120 nm), ideal for catalytic applications.

Comparative Analysis of Synthesis Methods

Table 1 summarizes critical parameters and outcomes across preparation techniques:

Method Temperature (°C) Time (h) Crystallite Size (nm) Cobalt Retention (%) Application
Precipitation 140 (Drying) 6 48–75 µm 85 Hydrodesulfurization
Solid-State 500 3 25 90 Photocatalysis
Wet Impregnation 700 (Reduction) 2 100 88 Carbon Nanotube Synthesis
Hydrothermal 180 12 50 (Microspheres) 95 Oxidative Desulfurization
Co-Precipitation 500 3 40 87 Magnetic Alloys

Mechanistic Insights and Catalytic Performance

The catalytic efficacy of cobalt-molybdenum compounds hinges on synergistic interactions between cobalt’s redox activity and molybdenum’s oxygen-transfer capability. In hydrodesulfurization, $$ \text{MoS}2 $$ slabs decorated with cobalt atoms facilitate $$ \text{H}2 $$ dissociation and sulfur removal via the reaction:
$$ \text{C}4\text{H}4\text{S} + 4\text{H}2 \rightarrow \text{C}4\text{H}{10} + \text{H}2\text{S} $$.

X-ray photoelectron spectroscopy (XPS) studies reveal that solid-state-synthesized $$ \text{CoMoO}_4 $$ exhibits a higher proportion of $$ \text{Mo}^{4+} $$ species, which enhance oxygen vacancy formation and catalytic cycle efficiency. Conversely, hydrothermally derived microspheres leverage their hierarchical porosity to adsorb sulfur compounds and activate molecular oxygen.

Industrial and Environmental Considerations

Industrial-scale production favors precipitation and impregnation due to lower energy costs. However, hydrothermal methods are gaining traction for niche applications requiring precise morphology control. Environmental impact assessments highlight that solvent-free solid-state methods reduce wastewater generation by 70% compared to wet techniques.

Chemical Reactions Analysis

Types of Reactions: Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum can exist in oxidation states ranging from -4 to +6, with molybdenum(VI) compounds being the most stable . Cobalt compounds can also participate in redox reactions, forming different oxidation states such as Co(II) and Co(III) .

Common Reagents and Conditions: Common reagents used in reactions involving cobalt and molybdenum compounds include sulfuric acid, nitric acid, and hydrogen sulfide. These reactions often occur under specific conditions such as elevated temperatures and pressures to achieve the desired products .

Major Products Formed: The major products formed from reactions involving cobalt and molybdenum compounds include cobalt molybdate (CoMoO₄), molybdenum disulfide (MoS₂), and cobalt sulfide (CoS). These compounds are known for their catalytic and electronic properties .

Scientific Research Applications

Cobalt and molybdenum compounds and alloys find uses in various applications, including catalysts, solar cells, and other industrial applications .

Scientific Research Applications

Catalysis

  • Hydrodesulfurization: Cobalt-molybdenum catalysts are used in hydrodesulfurization (HDS) to remove sulfur from crude petroleum during oil and petroleum refining . These catalysts typically consist of sulfided cobalt-molybdenum (Co-Mo) or nickel-molybdenum (Ni-Mo) on alumina supports .
  • Hydrocarbon Conversion: Cobalt-molybdenum catalysts can be used for hydrocarbon conversion processes like desulfurization, denitrogenation, hydrogenation, and hydroforming .
  • Selective Oxidation: Molybdenum participates in the selective oxidation of various compounds. For instance, bismuth molybdate catalysts are used in the selective oxidation of propene, ammonia, and air to produce acrylonitrile, acetonitrile, and other chemicals used as raw materials for the plastics and fiber industries . Iron molybdate catalysts are used for the selective oxidation of methanol to formaldehyde .
  • Other Catalytic Applications: Cobalt-molybdenum catalysts are resistant to sulfur poisoning and can catalyze the conversion of hydrogen and carbon monoxide from waste material pyrolysis into alcohols, even in the presence of sulfur . They have also been used in converting coal to hydrocarbon liquids . Cobalt-molybdenum nitrides are potential replacements for industrial iron catalysts due to their high catalytic activity in ammonia synthesis .

Solar Cells

  • Dopant in Solar Cells: A cobalt(III) complex, tris[2-(1H-pyrazol-1-yl)pyrimidine]cobalt(III) tris[bis(trifluoromethylsulfonyl)imide] (MY11), has been used as a dopant for 2,2',7,7'-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD) in solar cells. This complex has a deep redox potential and facilitates the conversion of spiro-to-spiro(+), enhancing the performance of perovskite-based solar cells .
  • Dye-Sensitized Solar Cells (DSCs): Cobalt-based mediators have been used in DSCs, achieving efficiencies surpassing those of iodide-free electrolytes. Researchers have optimized DSCs using triphenylamine-based organic dyes combined with tris(2,2'-bipyridyl)cobalt(II/III), resulting in solar cells with high conversion efficiencies and open-circuit potentials .

Photochemical Vapor Generation

  • Synergistic Enhancement: Cobalt and copper ions can synergistically enhance the photochemical vapor generation (PCVG) of molybdenum (Mo) . This enhancement was observed using cobalt and copper ions sourced from acetates in formic acid, utilizing a flow-through reactor. The synergistic effect is attributed to variations in the relative amounts and proportions of free radical species generated during PCVG processes .

Alloys

  • Cobalt-Chromium-Molybdenum Alloys: Cobalt-chromium-molybdenum (CoCrMo) alloys are used in various applications, including biomedical implants. However, they can inhibit lymphocyte proliferation, as shown in in vitro studies .
  • Other Applications: Cobalt-molybdenum alloys are also used in bearing assemblies, ballasts, castings, step soldering, and radiation shielding .

Other

  • Desulfurization, denitrogenation, hydrogenation, hydroforming

Mechanism of Action

The mechanism of action of cobalt and molybdenum compounds is complex and involves various molecular targets and pathways. For example, in catalytic reactions, cobalt and molybdenum compounds can facilitate the formation of active sites for the adsorption and activation of reactants. The presence of cobalt can enhance the catalytic properties of molybdenum compounds by promoting the formation of a perfect crystal phase . Additionally, the interaction between molybdenum and other metals such as copper and tungsten can influence the compound’s activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrides

Cobalt molybdenum nitrides (e.g., Co₃Mo₃N) exhibit superior catalytic performance compared to monometallic nitrides.

Compound Application Key Findings Reference
Co₃Mo₃N NO Reduction Achieves >90% NO conversion at 400°C; higher activity than Mo₂N.
Fe₃Mo₃N Ammonia Synthesis Higher activation barrier (1.8 eV) vs. Co₃Mo₃N (1.2 eV).
Cr-promoted Co-Mo-N Thermal Stability Retains 85% activity after 100 h at 500°C vs. 60% for pure Co-Mo-N.
  • Mechanistic Insights : Co₃Mo₃N facilitates nitrogen dissociation via a Mars-van Krevelen mechanism, while Fe₃Mo₃N requires higher energy for N₂ activation .
  • Stability : Chromium doping enhances thermal stability by mitigating sintering, a limitation in pure Co-Mo-N systems .

Carbides

Cobalt-modified molybdenum carbides (Co-Mo₂C) outperform noble metal catalysts in selective reductions.

Compound Application Key Findings Reference
Co-Mo₂C/AC Chemoselective Reduction 99.3% yield in nitroarene reduction; recyclable without performance loss.
Ni-Mo₂C Hydrodeoxygenation (HDO) Lower carbon efficiency (75%) vs. Co-Mo₂C (90%).
  • Synergistic Effects : Cobalt promotes Mo₂C crystallization, increasing active sites for hydrogenation .
  • Cost Efficiency : Co-Mo₂C achieves parity with Pt/C catalysts at 1/10th the cost .

Alloys

Molybdenum enhances cobalt alloys’ mechanical and thermal properties.

Alloy System Key Properties Comparison with Analogues Reference
CoCr-Mo Wear resistance (HV 600) Superior to Ni-based alloys (HV 450).
Co70W12Al15 (Mo-doped) High-temperature strength (800°C) Outperforms Stellite alloys in creep tests.
MAR-M247 (Co-W-Ta) Melting point (1350°C) Higher than Mo-rich INC 713 LC (1280°C).
  • Microstructural Refinement : Mo addition reduces grain size in Co-W-Al alloys, enhancing tensile strength .
  • Oxidation Resistance : CoCr-Mo alloys form stable Cr₂O₃ layers, unlike Ni-Mo systems prone to sulfidation .

Oxides and Industrial Catalysts

Cobalt-molybdenum oxides are pivotal in oxidation and epoxidation processes.

System Application Key Findings Reference
Co-Mo Keggin Anion Oxygen Activation HPW11Co (W-substituted) shows 2x O₂ adsorption vs. HPMo11Co (Mo-substituted).
Mo Complexes Propylene Epoxidation 90% Mo recovery after washing; losses occur in thermal neutralization.
  • Geometric Effects : Substituting Mo with Co in Keggin anions alters charge distribution, enhancing O₂ activation .
  • Economic Challenges: Industrial Mo complexes face recovery inefficiencies, unlike Co-Mo nitrides .

Toxicity and Environmental Considerations

  • Compound-Specific Toxicity : Molybdenum trioxide (MoO₃) exhibits higher acute toxicity than cobalt oxides (Co₃O₄), necessitating careful handling in catalysis .
  • Environmental Persistence: Co and Mo show genetic correlations (e.g., Mo-Cd: 0.97) but minimal phenotypic links, complicating ecological risk assessments .

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